Niazirin

Description

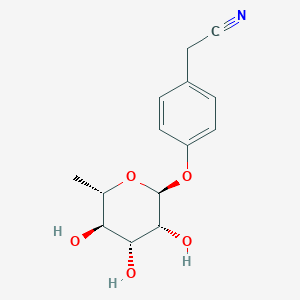

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJREHLZEIEGDU-CNJBRALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153465 | |

| Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122001-32-5 | |

| Record name | Niazirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122001-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niazirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122001325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Rhamnosyloxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niazirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Niazirin?

An In-depth Analysis of the Chemical Structure, Bioactivity, and Mechanisms of Action of a Promising Bioactive Compound from Moringa oleifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside that has been isolated from various parts of the plant Moringa oleifera, a tree native to the Indian subcontinent. It is a compound of significant interest within the scientific community due to its diverse range of biological activities. Emerging research has highlighted its potential as an antioxidant, an anti-inflammatory agent, and a modulator of key cellular signaling pathways involved in metabolic diseases. This technical guide provides a detailed overview of the chemical structure of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known mechanisms of action.

Chemical Structure and Properties

This compound is classified as a phenolic glycoside. Its structure consists of a rhamnose sugar moiety linked to a 4-hydroxyphenylacetonitrile aglycone.

Systematic IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Monoisotopic Mass | 279.11067264 Da | [1] |

| CAS Number | 122001-32-5 | [1] |

| Appearance | Powder | Vendor Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |

| SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O | Vendor Data |

| InChI | InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 | [1] |

| InChIKey | OBJREHLZEIEGDU-CNJBRALLSA-N | [1] |

Table 2: Reported Biological Activity of this compound

| Assay | Target/Effect | Result | Source |

| α-Glucosidase Inhibition | α-Glucosidase | IC₅₀: 382.2 µM | [2] |

| Antioxidant Activity | DPPH Radical Scavenging | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |

| Antioxidant Activity | ABTS Radical Scavenging | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |

| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | Data not quantitatively reported, but showed good free radical scavenging activity. | [1] |

| Cell Proliferation | Attenuation of high glucose-induced Vascular Smooth Muscle Cell (VSMC) proliferation | Significantly attenuated proliferation. | [1] |

| ROS Production | Decrease in high glucose-induced ROS in VSMCs | Significantly decreased ROS production. | [1] |

Experimental Protocols

Isolation of this compound from Moringa oleifera

A preparative method for isolating this compound in high purity and yield utilizes Fast Centrifugal Partition Chromatography (FCPC).[3][4]

-

Plant Material: Dried and powdered fruits (pods) of Moringa oleifera.

-

Extraction: The powdered material is first extracted with a solvent like chloroform to produce a crude extract.

-

FCPC Protocol:

-

Solvent System Preparation: A two-phase solvent system is prepared with ethyl acetate/n-butanol/water at a ratio of 6:0.5:4 (v/v/v). The mixture is thoroughly shaken and allowed to separate into an upper organic layer and a lower aqueous layer.

-

Stationary and Mobile Phases: The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.

-

Sample Preparation: The crude chloroform extract (e.g., 1 gram) is dissolved in a mixture of the stationary and mobile phases (e.g., 5 mL stationary phase and 3 mL mobile phase).

-

Chromatography: The FCPC column is filled with the stationary phase. The sample is then injected, and the mobile phase is pumped through the column in descending mode at a defined flow rate (e.g., 6 mL/min) and rotor speed (e.g., 400 rpm).

-

Fraction Collection & Analysis: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Yield and Purity: This method has been reported to yield approximately 70 mg of this compound from 1 g of crude extract, with a purity of 94.8% as determined by HPLC.[3][4]

-

In Vitro Antioxidant Activity Assays

The antioxidant capacity of this compound has been evaluated using several standard assays.[1] The following are generalized protocols.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance at a wavelength of ~517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated relative to a control (DPPH solution without this compound). The IC₅₀ value is determined from a dose-response curve.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell-Based Assays

-

High Glucose-Induced VSMC Proliferation Assay:

-

Culture vascular smooth muscle cells (VSMCs) in standard medium.

-

Induce a proliferative state by exposing the cells to a high concentration of glucose (e.g., 25 mM D-glucose) for a specified period (e.g., 24-48 hours).

-

Treat the high-glucose-stimulated cells with varying concentrations of this compound.

-

Assess cell viability and proliferation using a method such as the CCK-8 (Cell Counting Kit-8) assay, which measures mitochondrial dehydrogenase activity.

-

Alternatively, proliferation can be assessed by Western blot analysis of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).

-

-

Intracellular ROS Production (DCF-DA Assay):

-

Seed cells (e.g., VSMCs) in a 96-well plate and allow them to adhere.

-

Induce oxidative stress with a stimulus (e.g., high glucose). Treat cells with this compound simultaneously or as a pre-treatment.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) probe (e.g., 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[5][6]

-

During incubation, intracellular esterases cleave the diacetate group, trapping the non-fluorescent H₂DCF within the cells.

-

Wash the cells again with PBS to remove excess probe.

-

Intracellular ROS oxidizes H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

-

-

Western Blot Analysis for Protein Expression (PKCζ and Nox4):

-

Culture, treat, and harvest cells as described in the proliferation assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

-

Rabbit polyclonal anti-phospho-PKCζ (Thr410)

-

Rabbit polyclonal anti-PKCζ

-

Rabbit polyclonal anti-Nox4 (e.g., 1:1000 to 1:6000 dilution)[7]

-

Anti-β-actin or anti-GAPDH (as a loading control)

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate at least two critical signaling pathways related to metabolic health and oxidative stress.

Activation of the AMPK Signaling Pathway

This compound is considered an agonist of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] By activating AMPK, this compound can improve carbohydrate and lipid metabolism.[4] Activated AMPK works to restore cellular energy balance by stimulating catabolic processes (like fatty acid oxidation and glycolysis) and inhibiting anabolic processes (like gluconeogenesis, cholesterol synthesis, and protein synthesis).[4][8]

Inhibition of the High Glucose-Induced PKCζ/Nox4 Pathway

In hyperglycemic conditions, such as those modeled by high-glucose treatment of vascular smooth muscle cells, there is an increase in reactive oxygen species (ROS) which contributes to complications like diabetic atherosclerosis. This process is mediated by the activation of Protein Kinase C zeta (PKCζ) and the subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS. This compound has been shown to intervene in this pathway. It prevents the high glucose-induced activation of PKCζ and inhibits the expression of Nox4, thereby reducing oxidative stress and the associated cell proliferation.[1][3]

References

- 1. This compound from Moringa oleifera Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOX4 antibody (14347-1-AP) | Proteintech [ptglab.com]

- 8. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Niazirin from Moringa oleifera Seeds: A Technical Guide for Researchers

An in-depth guide to the extraction, purification, and characterization of niazirin from Moringa oleifera seeds, tailored for researchers, scientists, and drug development professionals.

This compound, a nitrile glycoside found in the seeds and other parts of the Moringa oleifera plant, has garnered significant interest within the scientific community.[1][2] Preliminary studies suggest its potential as an antitumor and antimicrobial agent, highlighting its promise for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the methodologies for isolating this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate reproducible research.

Quantitative Data Summary

The yield and purity of isolated this compound can vary depending on the extraction and purification methods employed. The following tables summarize key quantitative data from published research.

Table 1: this compound Content in Moringa oleifera

| Plant Part | This compound Content (% w/w) | Reference |

| Leaves | 0.038% | [2][3] |

| Pods | 0.033% | [2][3] |

Table 2: Preparative Isolation of this compound using Fast Centrifugal Partition Chromatography (FCPC)

| Parameter | Value | Reference |

| Starting Material | 1 g of crude chloroform extract | [1][4][5] |

| Yield of this compound | 70 mg | [1][4][5] |

| Purity (by HPLC) | 94.8% | [1][4][5] |

| Total Yield Recovery | >94% | [1][4][5] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound from Moringa oleifera seeds.

Extraction of Crude this compound

This protocol describes a general extraction method to obtain a crude extract containing this compound.

Materials and Reagents:

-

Dried and powdered Moringa oleifera seeds

-

Solvents of analytical grade (e.g., ethanol, water, chloroform)

-

Mixer grinder

-

Filtration apparatus

Procedure:

-

Air-dry the Moringa oleifera seeds and grind them into a fine powder using a mixer grinder.

-

The extraction of the powdered seeds can be performed using a 40% ethanol-water solution.

-

For optimal extraction of this compound from pods, maintain a temperature of 60°C for 120 minutes.[3]

-

Filter the resulting extract to remove solid plant material.

-

The filtrate, which is the crude extract, can then be subjected to further purification steps. For FCPC, a chloroform extract is utilized.[1][4]

Purification of this compound by Fast Centrifugal Partition Chromatography (FCPC)

This method provides a high-yield, high-purity isolation of this compound from the crude extract.

Instrumentation:

-

Fast Centrifugal Partition Chromatography (FCPC) system

Solvent System:

-

A two-phase solvent system composed of ethyl acetate/n-butanol/water in a 6:0.5:4 (v/v/v) ratio.[1][4]

Procedure:

-

Prepare the two-phase solvent system and allow the phases to separate.

-

The upper organic layer is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.[1][4]

-

Load the crude chloroform extract (1 g) onto the FCPC column.[1][4]

-

Perform the chromatographic separation according to the instrument's operating parameters.

-

Collect the fractions and monitor for the presence of this compound.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of this compound in various samples.

Instrumentation:

-

HPLC system with UV detection

Chromatographic Conditions:

-

Column: Chromolith RP-18e, 4.6 × 100 mm, 0.5 μm[3]

-

Column Temperature: 25°C[3]

-

Mobile Phase: A 20:80 (v/v) mixture of acetonitrile and phosphate buffer (pH 3.8)[3]

-

Flow Rate: 0.7 ml/min[3]

-

Detection Wavelength: 220 nm[3]

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample for injection by dissolving a known amount of the extract in the mobile phase and filtering it.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Structural Characterization

The identity and structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C-NMR spectroscopy are used to elucidate the chemical structure of the molecule.[1][4]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of this compound.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound isolation and a known signaling pathway influenced by this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: this compound's inhibitory effect on the PKCζ/Nox4 signaling pathway.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit antioxidant properties by attenuating high glucose-induced oxidative stress.[6][7] Research indicates that this compound can inhibit the activation of protein kinase C zeta (PKCζ) and subsequently suppress the expression of NADPH oxidase 4 (Nox4).[6][7] This action leads to a reduction in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.[6][7] This mechanism suggests a potential therapeutic role for this compound in conditions associated with hyperglycemia-induced oxidative damage.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. staff.cimap.res.in [staff.cimap.res.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Moringa oleifera Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Niazirin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside derived from the leaves of Moringa oleifera, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, including its fundamental chemical properties, detailed experimental protocols for its isolation and analysis, and a thorough examination of its mechanisms of action. The document focuses on its role in modulating key signaling pathways, particularly the AMP-activated protein kinase (AMPK) and Protein Kinase C zeta/NADPH oxidase 4 (PKCζ/Nox4) pathways, and its potential as a therapeutic agent for metabolic and oxidative stress-related disorders.

Chemical and Physical Properties

This compound is a naturally occurring phenolic compound. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 122001-32-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇NO₅ | [3] |

| Molecular Weight | 279.29 g/mol | [1][3] |

| Appearance | White to yellow powder | |

| Source | Leaves and fruits of Moringa oleifera | [1][4] |

| Purity | ≥98% (Commercially available) | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant properties and its ability to modulate cellular metabolism.

Antioxidant Effects via the PKCζ/Nox4 Pathway

High glucose levels can induce oxidative stress by activating Protein Kinase C zeta (PKCζ), which in turn upregulates the expression of NADPH oxidase 4 (Nox4), a significant source of reactive oxygen species (ROS). This compound has been shown to attenuate this process. It inhibits the high glucose-induced activation of PKCζ, leading to a downstream reduction in Nox4 protein expression. This ultimately decreases the production of ROS and malondialdehyde (MDA), while increasing the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3]

Regulation of Metabolic Homeostasis via the AMPK Signaling Pathway

This compound plays a crucial role in maintaining energy homeostasis by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK is critical for regulating glucose and lipid metabolism. This compound-induced phosphorylation of the α-subunit of AMPK leads to the regulation of its downstream targets, which in turn improves glucose metabolism. This mechanism is central to this compound's potential in addressing conditions like insulin resistance, hyperglycemia, and hyperlipidemia.[1][3]

References

Niazirin: A Comprehensive Technical Guide on Bioavailability, Pharmacokinetics, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside isolated from Moringa oleifera, has garnered significant interest for its potential therapeutic properties, including its antidiabetic and antioxidant activities. A thorough understanding of its bioavailability, pharmacokinetic profile, and mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with key cellular signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Bioavailability and Pharmacokinetics of this compound

The pharmacokinetic properties of this compound have been investigated in preclinical studies, primarily in rat models. These studies have provided valuable insights into its oral bioavailability and dose-dependent exposure.

Absolute Bioavailability

The absolute bioavailability of this compound following oral administration has been determined in rats. A study utilizing a reliable UPLC-MS/MS method found that the absolute bioavailability of this compound ranged from 46.78% to 52.61% for oral doses of 5, 20, and 40 mg/kg, respectively.[1] This indicates a moderate to good absorption of this compound from the gastrointestinal tract.

Table 1: Absolute Bioavailability of this compound in Rats

| Oral Dose (mg/kg) | Absolute Bioavailability (%) |

| 5 | 46.78 |

| 20 | 52.61 |

| 40 | 48.28 |

Data sourced from a pharmacokinetic study in rats.[1]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of this compound have been characterized using a non-compartmental analysis approach. The following tables summarize the dose-dependent changes in maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |

| 5 | 105.6 ± 21.3 | 0.5 ± 0.2 | 432.7 ± 98.5 | 458.9 ± 102.1 |

| 20 | 487.2 ± 112.5 | 0.6 ± 0.3 | 1987.4 ± 452.8 | 2056.3 ± 468.7 |

| 40 | 956.8 ± 201.7 | 0.8 ± 0.4 | 4123.5 ± 987.6 | 4258.1 ± 1012.4 |

Values are presented as mean ± standard deviation. Data sourced from a pharmacokinetic study in rats.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |

| 5 | 1589.6 ± 321.4 | 0.083 | 981.2 ± 210.7 | 998.5 ± 215.4 |

Values are presented as mean ± standard deviation. Data sourced from a pharmacokinetic study in rats.[1]

The data suggests that the exposure to this compound (as indicated by Cmax and AUC) increases with the oral dose.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A detailed experimental protocol for determining the pharmacokinetics of this compound in rats has been described in the literature.[1]

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow of the in vivo pharmacokinetic study of this compound in rats.

-

Animals: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Dosing:

-

Intravenous (IV): A single dose of 5 mg/kg administered via the tail vein.

-

Oral (PO): Single doses of 5, 20, and 40 mg/kg administered by gavage.

-

-

Blood Sampling: Blood samples (approximately 200 µL) were collected from the retro-orbital plexus at specified time points into heparinized tubes.

-

IV group: 0.083, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

PO groups: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental method.

UPLC-MS/MS Analytical Method for this compound Quantification in Plasma

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.[1]

Table 4: UPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

| Chromatographic System | |

| Instrument | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (A) and 0.1% formic acid in water (B) |

| Gradient Elution | 0-1.0 min, 10-90% A; 1.0-2.0 min, 90% A; 2.0-2.1 min, 90-10% A; 2.1-3.0 min, 10% A |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometry System | |

| Instrument | Waters Xevo TQ-S triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| This compound | m/z 294.1 → 132.1 |

| Internal Standard (IS) | m/z 317.1 → 271.1 |

| Capillary Voltage | 2.5 kV |

| Cone Voltage | This compound: 20 V, IS: 30 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/h |

| Cone Gas Flow | 150 L/h |

Data sourced from a validated UPLC-MS/MS method for this compound quantification.[1]

Signaling Pathway and Mechanism of Action

This compound has been shown to exert antioxidant effects by modulating the Protein Kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) signaling pathway.[2] Under conditions of high glucose, this pathway is often overactivated, leading to increased oxidative stress.

PKCζ/Nox4 Signaling Pathway and this compound's Point of Intervention

Caption: this compound's inhibitory effect on the PKCζ/Nox4 signaling pathway.

This compound has been demonstrated to attenuate high glucose-induced oxidative stress by:

-

Inhibiting PKCζ Activation: this compound reduces the phosphorylation of PKCζ, thereby preventing its activation.[2]

-

Downregulating Nox4 Expression: By inhibiting PKCζ activation, this compound subsequently leads to a decrease in the expression of Nox4, a key enzyme involved in the production of reactive oxygen species (ROS).[2]

This dual action on the PKCζ/Nox4 pathway contributes to the antioxidant properties of this compound and suggests a potential therapeutic application in conditions associated with high glucose-induced oxidative stress, such as diabetic complications.

Chemical Information

This compound is a nitrile glycoside with the following chemical structure:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

-

Chemical Formula: C₁₄H₁₇NO₅

-

Molar Mass: 279.29 g/mol

-

IUPAC Name: 2-(4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)acetonitrile

Related Compounds: Niaziridin

Niaziridin is another nitrile glycoside found in Moringa oleifera. While structurally related to this compound, it has been primarily investigated for its role as a "bioavailability facilitator" or bioenhancer.[3] Studies have suggested that niaziridin can increase the absorption and efficacy of other drugs and nutrients by facilitating their transport across the gastrointestinal membrane.[3] Currently, there is a lack of direct comparative pharmacokinetic studies between this compound and niaziridin in the public domain.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in preclinical models, with good oral bioavailability. Its mechanism of action, involving the modulation of the PKCζ/Nox4 signaling pathway, provides a strong rationale for its antioxidant effects. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its metabolic pathways, tissue distribution, and pharmacokinetic profile in other species, including humans, to fully assess its clinical potential.

References

Niazirin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside primarily isolated from Moringa oleifera, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its naturally occurring derivatives, and its established biological effects. This document details the experimental protocols for the isolation, quantification, and bioactivity assessment of this compound, supported by quantitative data and visual representations of key processes and pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring nitrile glycoside predominantly found in the plant Moringa oleifera Lam. (family Moringaceae), a tree native to the sub-Himalayan tracts of India, Pakistan, Bangladesh, and Afghanistan[1]. Various parts of the Moringa oleifera tree have been reported to contain this compound, with the highest concentrations typically found in the leaves and pods (fruits)[2][3].

Distribution in Moringa oleifera

Quantitative analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) has determined the concentration of this compound in different parts of the Moringa oleifera plant. The leaves and pods are considered the most viable sources for the isolation of this compound. Notably, the concentration of this compound and its related derivative, niaziridin, can vary depending on the plant part.

Naturally Occurring Derivatives of this compound

While synthetic derivatives of this compound are not documented in the current scientific literature, Moringa oleifera is a rich source of structurally related compounds. These are often referred to as derivatives in a broader sense and include other nitrile glycosides, thiocarbamates, and isothiocyanates. These compounds share a common biosynthetic origin and often exhibit related biological activities.

Key naturally occurring compounds related to this compound isolated from Moringa oleifera include:

-

Niaziridin: A nitrile glycoside that often co-occurs with this compound.

-

Niaziminin A & B: Thiocarbamate glycosides.

-

Niazimicin: A thiocarbamate glycoside.

-

4-[(4′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate: An isothiocyanate glycoside.

The co-existence of these compounds highlights the complex phytochemical profile of Moringa oleifera.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its related derivative, niaziridin.

Table 1: Concentration of this compound and Niaziridin in Moringa oleifera

| Plant Part | This compound Content (% w/w) | Niaziridin Content (% w/w) | Reference |

| Leaves | 0.038 | 0.015 | [2][3] |

| Pods | 0.033 | 0.039 | [2][3] |

| Bark | Not Detected | Not Detected | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₅ | |

| Molecular Weight | 279.29 g/mol | |

| IUPAC Name | 2-(4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)acetonitrile |

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and bioactivity assessment of this compound.

Isolation of this compound using Fast Centrifugal Partition Chromatography (FCPC)

FCPC is an effective liquid-liquid chromatography technique for the preparative isolation of natural products like this compound, with high recovery rates.

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., Moringa oleifera fruits).

-

Extract the powdered material with a suitable solvent (e.g., chloroform) to obtain a crude extract.

-

-

FCPC System Preparation:

-

Prepare a two-phase solvent system. A commonly used system for this compound isolation is ethyl acetate/n-butanol/water (6:0.5:4 v/v/v).

-

Degas both the upper (stationary) and lower (mobile) phases.

-

Fill the FCPC column with the stationary phase.

-

-

Chromatographic Separation:

-

Dissolve the crude extract in a mixture of the stationary and mobile phases.

-

Inject the sample into the FCPC system.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the effluent using a UV detector.

-

Collect fractions based on the UV chromatogram.

-

-

Purification and Characterization:

-

Analyze the collected fractions by HPLC to determine the purity of this compound.

-

Pool the pure fractions and evaporate the solvent.

-

Characterize the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

-

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of this compound in plant extracts.

Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified this compound standard in methanol.

-

Prepare extracts of Moringa oleifera plant parts by a suitable extraction method (e.g., ethanolic extraction).

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.8) in a ratio of 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a calibration curve using different concentrations of the this compound standard.

-

Inject the plant extracts and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

-

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the diluted ABTS radical solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

Western Blot Analysis for PKCζ and Nox4 Expression

This protocol outlines the general steps for assessing the effect of this compound on protein expression. Specific antibody dilutions and incubation times should be optimized.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., vascular smooth muscle cells).

-

Treat the cells with high glucose to induce oxidative stress and co-treat with different concentrations of this compound.

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PKCζ, phospho-PKCζ (Thr410), Nox4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[5]

-

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its antioxidant properties being the most extensively studied.

Antioxidant Activity

This compound demonstrates significant free radical scavenging activity.[6] It has been shown to reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in high glucose-induced vascular smooth muscle cells.[5]

Attenuation of Oxidative Stress via the PKCζ/Nox4 Pathway

High glucose levels can induce oxidative stress through the activation of Protein Kinase C zeta (PKCζ) and subsequent upregulation of NADPH oxidase 4 (Nox4), a major source of ROS in vascular cells. This compound has been shown to mitigate this effect.[5] It inhibits the phosphorylation of PKCζ at Thr410, thereby preventing its activation.[5] This, in turn, leads to the downregulation of Nox4 protein expression, resulting in decreased ROS production.[5] This mechanism suggests a potential therapeutic role for this compound in preventing diabetic atherosclerosis.[5]

Visualizations

Diagrams

References

- 1. iipseries.org [iipseries.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Moringa oleifera Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Niazirin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Niazirin, a nitrile glycoside isolated from Moringa oleifera. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a bioactive compound of significant interest due to its potential therapeutic properties. Accurate and detailed spectroscopic data are paramount for its identification, characterization, and further investigation. This guide presents a summary of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile

Molecular Formula: C₁₄H₁₇NO₅

Molecular Weight: 279.29 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2', 6' | 7.26 | d | 8.5 |

| 3', 5' | 7.16 | d | 8.5 |

| CH₂-CN | 3.75 | s | - |

| H-1" | 5.10 | d | 1.5 |

| H-2" | 4.15 | dd | 3.5, 1.5 |

| H-3" | 3.80 | dd | 9.5, 3.5 |

| H-4" | 3.45 | t | 9.5 |

| H-5" | 3.95 | m | - |

| CH₃-6" | 1.25 | d | 6.0 |

Solvent: CDCl₃. Data synthesized from available literature.

¹³C NMR (Carbon NMR) Data

| Atom Number | Chemical Shift (δ, ppm) |

| C-1' | 156.5 |

| C-2', C-6' | 128.8 |

| C-3', C-5' | 117.0 |

| C-4' | 131.5 |

| CH₂-CN | 22.5 |

| CN | 118.0 |

| C-1" | 101.8 |

| C-2" | 71.0 |

| C-3" | 71.5 |

| C-4" | 72.8 |

| C-5" | 69.5 |

| C-6" | 18.0 |

Solvent: CDCl₃. Data synthesized from available literature.

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | 278.1 | [M-H]⁻ |

| MS/MS | Negative | 130.8 | Fragment ion |

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe is typically used for the analysis of this compound.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled pulse sequences are employed to obtain the carbon spectrum. A wider spectral width (e.g., 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization source is recommended.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

-

Ionization Mode: Negative ion mode is often employed for the analysis of glycosides like this compound, as it readily forms [M-H]⁻ ions.

-

Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the molecular ion.

-

MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The precursor ion (m/z 278.1 for this compound) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The precursor-product ion transition for this compound is m/z 278.1 → 130.8.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature and utilize advanced 2D NMR techniques.

References

Niazirin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin, a nitrile glycoside isolated from the leaves and pods of Moringa oleifera, has garnered significant interest in the scientific community for its potential therapeutic properties. As with any bioactive compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols and visual workflows to support further research and development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, several sources indicate its solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | Soluble |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Data sourced from qualitative mentions in scientific literature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

In the absence of a specific published protocol for this compound, the following is a generalized and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Visualization of Solubility Testing Workflow

The following diagram illustrates a typical workflow for determining compound solubility.

Caption: A generalized workflow for determining the solubility of this compound.

Stability of this compound

Stability studies are crucial for determining the shelf-life and storage conditions of a drug substance. While comprehensive forced degradation studies for this compound are not widely published, some data on its stability in a biological matrix is available.

Table 2: Stability of this compound in Rat Plasma

| Condition | Mean Concentration (ng/mL) | RSD (%) | Accuracy (RE %) |

| Post-preparative (24h at room temp.) | 98.7 ± 5.4 | 5.5 | -1.3 |

| Long-term storage (-80°C for 30 days) | 96.4 ± 6.1 | 6.3 | -3.6 |

| Three freeze-thaw cycles | 97.2 ± 4.9 | 5.0 | -2.8 |

Data adapted from a pharmacokinetic study of this compound.[1]

Experimental Protocol for Stability Assessment in Plasma

The following protocol outlines the methodology used to generate the stability data presented in Table 2.[1]

Objective: To assess the stability of this compound in a biological matrix (rat plasma) under various storage and handling conditions.

Materials:

-

This compound stock solution

-

Blank rat plasma

-

Quality control (QC) samples (low, medium, and high concentrations of this compound spiked into plasma)

-

-80°C freezer

-

Room temperature environment

-

UPLC-MS/MS system for quantification

Procedure:

-

Post-preparative Stability:

-

Analyze QC samples immediately after preparation (baseline).

-

Leave another set of QC samples at room temperature for 24 hours.

-

Analyze the room temperature samples and compare the results to the baseline to determine degradation.

-

-

Long-term Stability:

-

Store QC samples at -80°C for 30 days.

-

After 30 days, thaw the samples and analyze them.

-

Compare the results to the baseline to assess degradation during long-term storage.

-

-

Freeze-thaw Stability:

-

Subject QC samples to three cycles of freezing at -80°C and thawing at room temperature.

-

After the third cycle, analyze the samples.

-

Compare the results to the baseline to evaluate the impact of freeze-thaw cycles.

-

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify this compound and its degradation products.

Visualization of a General Stability Testing Workflow

This diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PKCζ/Nox4 Pathway in Oxidative Stress

This compound has been reported to attenuate high glucose-induced oxidative stress by inhibiting the PKCζ/Nox4 pathway.

Caption: this compound inhibits high glucose-induced PKCζ activation, leading to reduced oxidative stress.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While qualitative solubility in several organic solvents is known, there is a clear need for quantitative studies to be conducted and published. The available stability data in a biological matrix suggests reasonable stability under common laboratory handling and storage conditions. The provided generalized protocols for solubility and forced degradation studies offer a framework for researchers to generate more comprehensive data. Furthermore, the elucidation of its interaction with signaling pathways, such as the PKCζ/Nox4 pathway, provides a basis for mechanistic studies. Further research to fill the existing data gaps is essential for the continued development of this compound as a potential therapeutic agent.

References

Niazirin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside first identified from the plant Moringa oleifera, has emerged as a compound of significant interest in the scientific community. Initially recognized for its role as a bioenhancer of antibiotics, subsequent research has unveiled a broader spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and metabolic regulatory properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its isolation, and delineating the experimental methodologies used to characterize its biological functions. Particular focus is given to its mechanisms of action, including the modulation of key signaling pathways such as PKCζ/Nox4 and AMPK. Quantitative data are presented in structured tables, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and History

This compound was first isolated from the pods of Moringa oleifera, a plant native to the sub-Himalayan tracts of India and surrounding regions. The initial discovery was a result of bioactivity-guided fractionation of ethanolic extracts of the plant's pods, which were observed to enhance the efficacy of common antibiotics like rifampicin, tetracycline, and ampicillin against both Gram-positive and Gram-negative bacteria. This bioenhancing property positioned this compound as a potential candidate for combination therapies to reduce antibiotic dosage and associated toxicities. Further investigations have since expanded its known biological activities, revealing its potential in managing metabolic disorders and oxidative stress-related conditions.

Physicochemical Properties and Isolation

This compound is characterized as a nitrile glycoside. Its structure has been elucidated using spectroscopic methods, including 1H and 13C-NMR, as well as ESI-MS.

Experimental Protocols

Isolation of this compound via Fast Centrifugal Partition Chromatography (FCPC)

A detailed method for the preparative isolation of this compound from the chloroform extract of Moringa oleifera fruits has been established, yielding high purity and recovery.[1]

-

Apparatus: A Fast Centrifugal Partition Chromatograph (FCPC) is utilized for the separation.

-

Solvent System: A two-phase solvent system composed of ethyl acetate/n-butanol/water (6:0.5:4 v/v/v) is prepared. The upper organic layer serves as the stationary phase, and the lower aqueous phase is used as the mobile phase.

-

Procedure:

-

1 gram of the crude chloroform extract of Moringa oleifera is dissolved in a mixture of the stationary and mobile phases.

-

The FCPC is prepared by filling the column with the stationary phase (upper organic layer).

-

The sample solution is injected into the column.

-

The mobile phase (lower aqueous layer) is then pumped through the column at a defined flow rate.

-

Fractions are collected and monitored by a suitable analytical method, such as HPLC.

-

-

Purity and Yield: This method has been shown to yield approximately 70 mg of this compound from 1 gram of crude extract, with a purity of 94.8% as determined by HPLC, and a total yield recovery of over 94%.[1]

Quantitative Data

Table 1: Bioavailability of this compound in Rats

A study on the pharmacokinetics of this compound in rats provided the following data on its absolute bioavailability after oral administration at different dosages.

| Oral Dose (mg/kg) | Absolute Bioavailability (%) |

| 5 | 46.78 |

| 20 | 52.61 |

| 40 | 48.28 |

Data sourced from a UPLC-MS/MS study on rat plasma.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Its antioxidant and metabolic regulatory properties are of particular interest.

Antioxidant Activity via the PKCζ/Nox4 Pathway

This compound has been shown to mitigate high glucose-induced oxidative stress by targeting the Protein Kinase C zeta (PKCζ) and NADPH oxidase 4 (Nox4) pathway.[2] High glucose levels can lead to the activation of PKCζ, which in turn upregulates the expression of Nox4, a major source of reactive oxygen species (ROS). This compound intervenes in this cascade, reducing ROS production and protecting cells from oxidative damage.

Metabolic Regulation via the AMPK Signaling Pathway

This compound has also been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis. By activating AMPK, this compound can improve carbohydrate and lipid metabolism, suggesting its potential in the management of metabolic diseases like type 2 diabetes.

Key Experimental Methodologies

Assessment of Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

General Protocol:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period.

-

The absorbance is measured using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated.

-

Western Blot Analysis for PKCζ and Nox4 Expression

-

Principle: This technique is used to detect and quantify the levels of specific proteins (PKCζ and Nox4) in cell or tissue lysates.

-

General Protocol:

-

Proteins are extracted from cells or tissues treated with or without this compound and high glucose.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for PKCζ, phosphorylated PKCζ, and Nox4.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

-

The signal is captured and the protein bands are quantified.

-

AMPK Activation Assay

-

Principle: The activation of AMPK is typically assessed by measuring the phosphorylation of AMPK itself or its downstream targets.

-

General Protocol (using Western Blot):

-

Similar to the protocol for PKCζ and Nox4, cell lysates are prepared from cells treated with this compound.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies that specifically recognize the phosphorylated (active) form of AMPK (p-AMPK) and total AMPK.

-

The levels of p-AMPK are normalized to total AMPK to determine the extent of activation.

-

Future Directions

The discovery of this compound and its diverse biological activities opens up several avenues for future research. Further studies are warranted to fully elucidate its therapeutic potential, including:

-

In-depth investigation into its anti-inflammatory and anti-cancer properties.

-

Preclinical and clinical trials to evaluate its efficacy and safety in human subjects for metabolic disorders and as an adjuvant in antibiotic therapy.

-

Structure-activity relationship studies to synthesize more potent analogues of this compound.

Conclusion

This compound, a nitrile glycoside from Moringa oleifera, has evolved from its initial discovery as a bioenhancer to a promising therapeutic lead with multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in oxidative stress and metabolism underscores its potential for the development of novel treatments for a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this remarkable natural compound.

References

Niazirin: A Comprehensive Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niazirin, a nitrile glycoside predominantly isolated from Moringa oleifera, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and potential anticancer and antimicrobial effects. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug development efforts. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's activity, including its modulation of the PKCζ/Nox4 and AMPK signaling pathways, visualized through detailed diagrams. All quantitative data from cited studies are summarized in structured tables for comparative analysis.

Introduction

This compound, chemically known as 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, is a bioactive compound found in various parts of the Moringa oleifera plant. Preliminary studies have revealed its potent biological activities, suggesting its potential as a therapeutic agent for a range of diseases. This document aims to be a comprehensive resource for researchers by consolidating the current knowledge on this compound's biological activities, providing detailed methodologies for its screening, and illustrating its mechanisms of action.

Quantitative Biological Activity of this compound

The biological activities of this compound have been evaluated through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Source |

| DPPH Radical Scavenging Activity | 8.06 ± 0.29 | [1] |

Table 2: Anticancer Activity of Moringa oleifera Methanolic Leaf Extract

| Cell Line | IC50 Value (µg/mL) | Source |

| Human Cervical Cancer (HeLa) | 182.41 | [2] |

| Human Liver Cancer (HepG2) | 168.61 | [2] |

Note: Data for isolated this compound is currently unavailable. The provided data pertains to a methanolic extract of Moringa oleifera leaves, which contain this compound.

Table 3: Anti-inflammatory Activity Data for Dual COX-2/5-LOX Inhibitors (for reference)

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Source |

| Compound 5b (thiophene derivative) | 5.45 | 4.33 | [3] |

Note: Specific IC50 values for this compound's direct inhibition of COX-2 and 5-LOX are not yet reported in the literature.

Table 4: Antimicrobial Activity of Moringa oleifera Seed Extracts

| Microorganism | Extract | MIC | Source |

| Staphylococcus aureus | Aqueous | - | [4] |

| Bacillus subtilis | Aqueous | - | [4] |

| Escherichia coli | Aqueous | - | [4] |

| Pseudomonas aeruginosa | Aqueous | - | [4] |

| Candida albicans | Aqueous | - | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways.

PKCζ/Nox4 Signaling Pathway

This compound has been shown to attenuate high glucose-induced oxidative stress by inhibiting the PKCζ/Nox4 pathway.[5][6] High glucose levels can activate Protein Kinase C zeta (PKCζ), which in turn upregulates NADPH oxidase 4 (Nox4), a major source of reactive oxygen species (ROS). This compound intervenes in this cascade, reducing oxidative stress.

Caption: this compound's inhibition of the PKCζ/Nox4 pathway.

AMPK Signaling Pathway

This compound is also known to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to a variety of beneficial metabolic effects.

Caption: this compound's activation of the AMPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from a standard DPPH assay methodology.[1][7]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

References

- 1. Azadirachtin Attenuates Lipopolysaccharide-Induced ROS Production, DNA Damage, and Apoptosis by Regulating JNK/Akt and AMPK/mTOR-Dependent Pathways in Rin-5F Pancreatic Beta Cells [mdpi.com]

- 2. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]

- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound from Moringa oleifera Lam. attenuates high glucose-induced oxidative stress through PKCζ/Nox4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Niazirin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niazirin is a nitrile glycoside isolated from Moringa oleifera Lam., a plant recognized for its extensive nutritional and medicinal properties. This compound has garnered significant interest within the scientific community due to its potential therapeutic effects, including its role as a bioenhancer for various drugs and its antioxidant activities.[1][2] Notably, this compound has been shown to attenuate high glucose-induced oxidative stress by modulating the Protein Kinase C zeta (PKCζ)/NADPH oxidase 4 (Nox4) signaling pathway, suggesting its potential in managing diabetic complications.[2][3] These application notes provide detailed protocols for the extraction of this compound from Moringa oleifera and its subsequent purification, intended to aid researchers in obtaining this compound for further investigation.

Data Presentation: Quantitative Analysis

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various published methodologies to facilitate comparison.

| Parameter | Maceration (Ethanolic) | Soxhlet (Ethanolic) | Optimized Ethanolic Extraction (Pods) | Fast Centrifugal Partition Chromatography (FCPC) |

| Starting Material | M. oleifera Leaves | M. oleifera Leaves | M. oleifera Pods | Chloroform Extract of M. oleifera Pods |

| Solvent | 70% Ethanol | 70% Ethanol | 40% Ethanol-Water | Ethyl Acetate/Butanol/Water (6:0.5:4 v/v/v) |

| Crude Extract Yield | ~40.5% (w/w) | ~35.9% (w/w) | Not specified | Not Applicable |

| This compound Content (% in dry plant material) | ~0.038% (in leaves)[4] | Not specified | ~0.033% (in pods)[4] | Not Applicable |

| Final Yield of this compound | Method Dependent | Method Dependent | 32 mg / 100 g (of this compound)[4] | 70 mg / 1 g (from crude extract)[1][5] |

| Purity | Low (Crude Extract) | Low (Crude Extract) | Low (Crude Extract) | 94.8% [1][5] |

| Recovery | Not specified | Not specified | Not specified | >94% [1][5] |

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Moringa oleifera Pods

This protocol is optimized for the maximum extraction of this compound from the pods of Moringa oleifera.

1. Preparation of Plant Material:

- Collect fresh, healthy pods of Moringa oleifera.

- Air-dry the pods in the shade at room temperature (35-40°C) until they are brittle.

- Grind the dried pods into a fine powder using a mechanical grinder.

- Sieve the powder to ensure a uniform particle size.

2. Extraction Procedure:

- Weigh 100 g of the powdered pod material.

- Place the powder in a suitable flask for extraction.

- Prepare a 40% ethanol-water solution (v/v).

- Add 1 L of the 40% ethanol-water solution to the powdered pods (a 1:10 solid-to-solvent ratio).

- Transfer the mixture to a water bath equipped with a shaker.

- Incubate the mixture at 60°C for 120 minutes with continuous agitation.[6]

- After incubation, allow the mixture to cool to room temperature.

- Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

- Collect the filtrate, which contains the crude this compound extract. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

- Concentrate the pooled filtrates using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Fast Centrifugal Partition Chromatography (FCPC)

This protocol describes a highly efficient method for purifying this compound from a crude chloroform fraction of the methanolic extract, yielding high purity and recovery.[7][8][9]

1. Preliminary Fractionation:

- Extract the air-dried powdered pods (500 g) with methanol at room temperature.

- Remove the solvent under vacuum to yield the dried methanol extract.

- Dissolve the methanol extract in distilled water and partition it with hexane to defat the extract.

- Further fractionate the defatted aqueous layer with chloroform (CHCl₃).[9]

- Dry the chloroform fraction over anhydrous sodium sulfate and evaporate the solvent to yield the crude chloroform extract for FCPC.